molecular formula C8H17ClN2O2 B3091009 4-Chloro-N-(2,2-dimethoxyethyl)butanimidamide CAS No. 1215483-81-0

4-Chloro-N-(2,2-dimethoxyethyl)butanimidamide

Cat. No. B3091009
CAS RN: 1215483-81-0
M. Wt: 208.68 g/mol
InChI Key: NIBGOWIMXCQQBN-UHFFFAOYSA-N
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Description

4-Chloro-N-(2,2-dimethoxyethyl)butanimidamide is a chemical compound with the molecular formula C8H17ClN2O2 . It’s also known as ClDEB.


Molecular Structure Analysis

The molecular formula of this compound is C8H17ClN2O2 . Its molecular weight is 208.68 g/mol.


Physical And Chemical Properties Analysis

The physical form of this compound is liquid .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Orthoamides Synthesis : Research by Bredereck, Simche, and Porkert (1970) explored the synthesis of acyl isocyanate O,N- or -N,N-acetals from amide acetals or from an aminal tert-butylester and N-halogen carboxylic acid amides, halogen ureas, and N-chlorourethanes. This study contributes to the understanding of the chemical reactions involving compounds like 4-Chloro-N-(2,2-dimethoxyethyl)butanimidamide (Bredereck, H., Simche, G., & Porkert, H., 1970).

Photodecomposition and Electrophilic Reactions

  • Photoheterolysis of Haloanilines : Fagnoni, Mella, and Albini (1999) studied the irradiation of 4-chloro-N,N-dimethylaniline in the presence of benzene and various alkenes. This research highlights the process of heterolytic dehalogenation and trapping of the cation, which is relevant for understanding the behavior of haloanilines under certain conditions (Fagnoni, M., Mella, A., & Albini, A., 1999).

Application in Organic Magnetic Materials

  • Benzimidazole-Based Organic Magnetic Materials : Research by Ferrer, Lahti, George, Oliete, Julier, and Palacio (2001) investigated the role of hydrogen bonds in benzimidazole-based organic magnetic materials, which included compounds such as 5(6)-chloro-2-(N-tert-butyl-N-aminoxyl)benzimidazole. This study contributes to the understanding of the role of these compounds in the development of organic magnetic materials (Ferrer, J. R., Lahti, P. M., George, C., Oliete, P., Julier, A., & Palacio, F., 2001).

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

4-chloro-N'-(2,2-dimethoxyethyl)butanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17ClN2O2/c1-12-8(13-2)6-11-7(10)4-3-5-9/h8H,3-6H2,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBGOWIMXCQQBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN=C(CCCCl)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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